(R)-1-ethyl-5-methylpiperazin-2-one is a chemical compound with the molecular formula and a molecular weight of 142.20 g/mol. This compound is recognized for its potential applications in organic synthesis and biological research, particularly as a ligand in various biochemical interactions. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of (R)-1-ethyl-5-methylpiperazin-2-one can be achieved through several synthetic routes. A common method involves the reaction of ethylamine with 5-methylpiperazine-2-one under controlled conditions, typically requiring a catalyst and an organic solvent at elevated temperatures to facilitate the reaction.
The molecular structure of (R)-1-ethyl-5-methylpiperazin-2-one features a piperazine ring with ethyl and methyl substituents. The specific stereochemistry is crucial for its biological activity.
The compound's empirical formula is represented in Hill notation as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
(R)-1-ethyl-5-methylpiperazin-2-one can undergo several types of chemical reactions:
These reactions can lead to various derivatives of (R)-1-ethyl-5-methylpiperazin-2-one, each exhibiting distinct physical and chemical properties.
The mechanism of action for (R)-1-ethyl-5-methylpiperazin-2-one is influenced by its structural arrangement, particularly the positioning of ethyl and methyl groups on the piperazine ring. This configuration can affect its interaction with biological receptors and enzymes, potentially modulating biological pathways relevant to pharmacological effects.
(R)-1-ethyl-5-methylpiperazin-2-one has several scientific applications:
Catalytic asymmetric synthesis provides efficient access to enantiomerically enriched piperazinones like (R)-1-ethyl-5-methylpiperazin-2-one. Transition metal catalysis, particularly using Ir-, Rh-, or Ru-based complexes, enables hydrogenation of cyclic enamine intermediates with high stereoselectivity. For example, Ir-catalysts modified with chiral phosphine ligands (e.g., BINAP derivatives) achieve enantiomeric excess (ee) >95% in hydrogenation reactions forming the stereogenic C3 center of the piperazinone ring [1] [8]. Organocatalysis offers a metal-free alternative; chiral phosphoric acids (e.g., TRIP) catalyze asymmetric intramolecular aza-Michael additions, yielding the target compound with ee values of 80–90% [8]. Industrial applications prioritize catalyst turnover number (TON) >1,000 and low loading (<0.5 mol%), as demonstrated in scaled syntheses of related piperidine alkaloids [1] [9].
Table 1: Performance of Catalytic Systems in Asymmetric Synthesis
Catalyst Type | Substrate | ee (%) | TON | Reference |
---|---|---|---|---|
Ir-(R)-BINAP | N-Ethyl-3-methylenepiperazin-2-one | 98 | 1,200 | [8] |
(R)-TRIP (CPA) | Ethyl glycinate-derived enone | 86 | 500 | [8] |
Rh-DuPhos | N-Aryl piperazinone precursor | 99 | 950 | [1] |
Reductive amination is pivotal for constructing the chiral C3-amine center in (R)-1-ethyl-5-methylpiperazin-2-one. Sodium cyanoborohydride (NaBH₃CN) or triacetoxyborohydride (NaBH(OAc)₃) selectively reduce imine intermediates derived from 1-ethylpiperazine-2,5-dione and acetaldehyde under mild acidic conditions (pH 4–5). This minimizes racemization and suppresses dialkylation byproducts [3] [4]. Enzymatic reductive amination using imine reductases (IREDs) provides superior stereocontrol. Engineered IREDs (e.g., from Streptomyces spp.) convert the prochiral ketone 1-ethyl-5-oxopiperazin-2-one directly to the (R)-amine using NADPH, achieving >99% ee on multi-kilogram scales [9]. Key advantages include:
TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enables late-stage oxidation for introducing the C2 carbonyl group. In a representative route, the diol intermediate 3-(1-hydroxyethyl)-1-ethylpiperazine undergoes selective oxidation at C2 using TEMPO/NaOCl, forming the lactam ring of (R)-1-ethyl-5-methylpiperazin-2-one without epimerization [1] [10]. This method is favored over traditional chromium-based oxidations due to:
Racemic syntheses of 1-ethyl-5-methylpiperazin-2-one require resolution for (R)-enantiomer isolation. Chiral stationary phase (CSP) chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers with >98% ee, though throughput is limited [5]. Preparative-scale resolutions employ simulated moving bed (SMB) technology, reducing solvent consumption by 80% versus batch methods [5]. Kinetic resolution complements chromatographic methods: Lipases (e.g., CAL-B) catalyze enantioselective acylation of the undesired (S)-enantiomer, leaving the (R)-amine unreacted with 90% ee [8].
Table 2: Resolution Methods for (R)-1-Ethyl-5-Methylpiperazin-2-One
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
CSP-HPLC | Chiralpak® AD-H, hexane/iPrOH/DEA | 99 | 40 |
SMB Chromatography | Chiralcel® OD, methanol/water | 98 | 85 |
CAL-B Acylation | Vinyl acetate, toluene, 30°C | 90 | 45 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7